REACTION_CXSMILES
|
[NH:1]([C:3]1[C:12]2[CH:11]=[CH:10][CH:9]=[C:8]3[NH:13][CH:14]=[C:6]([C:7]=23)[CH2:5][N:4]=1)[NH2:2].C.[CH3:16][C:17]([CH3:19])=O>>[C:17](=[N:2][NH:1][C:3]1[C:12]2[CH:11]=[CH:10][CH:9]=[C:8]3[NH:13][CH:14]=[C:6]([C:7]=23)[CH2:5][N:4]=1)([CH3:19])[CH3:16]
|
Name
|
|
Quantity
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4.5 g
|
Type
|
reactant
|
Smiles
|
N(N)C1=NCC=2C=3C(=CC=CC13)NC2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
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Type
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ADDITION
|
Details
|
Addition of ether-hexane
|
Type
|
CUSTOM
|
Details
|
gives a precipitate
|
Type
|
CUSTOM
|
Details
|
The precipitate is recrystallized from benzenemethanol-ether
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)=NNC1=NCC=2C=3C(=CC=CC13)NC2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |